molecular formula C12H22ClNO2 B2923461 Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 54829-95-7

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B2923461
CAS No.: 54829-95-7
M. Wt: 247.76
InChI Key: GUAAFUGGRFCWGF-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound characterized by a rigid [2.2.2]octane scaffold substituted with an ethyl ester group at position 1 and an aminomethyl group at position 2. Its molecular formula is C₁₁H₂₀ClNO₂ (molecular weight: 233.74) . The bicyclo[2.2.2]octane framework imparts structural rigidity, making it a valuable intermediate in medicinal chemistry, particularly for designing drugs targeting central nervous system (CNS) disorders or metabolic diseases . The hydrochloride salt enhances solubility, facilitating its use in synthetic workflows.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12;/h2-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAAFUGGRFCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique bicyclic structure.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related bicyclo[2.2.2]octane derivatives and other bicyclic esters.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes
Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₁H₂₀ClNO₂ 233.74 949153-20-2* Rigid bicyclic core; ester and aminomethyl groups at positions 1 and 4 Intermediate for CNS-targeting drugs
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 135908-43-9 Methyl ester analog; reduced lipophilicity vs. ethyl ester Structural analog for SAR studies
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride C₁₁H₂₀ClNO₂ 233.74 1626394-43-1 Amino group at position 3 instead of 4; altered steric and electronic effects Probable intermediate for peptidomimetics
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₂H₂₂ClNO₂ 247.76 72422-69-6 Dimethylamino substituent; higher basicity vs. primary amine Potential CNS drug candidate
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 104234-94-8 Smaller bicyclo[2.1.1]hexane core; oxygen bridge Fragment-based drug discovery
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino) analog C₂₀H₂₈FN₃O₃ 401.46 1146699-66-2 Complex substituent; fluoropyrrolidine moiety Antidiabetic agent (γ-secretase modulation)

*CAS 949153-20-2 corresponds to Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride, which may share structural overlap but lacks the aminomethyl group .

Key Findings from Comparative Analysis

Structural Rigidity vs. Flexibility: The bicyclo[2.2.2]octane scaffold in the target compound provides greater rigidity compared to bicyclo[2.1.1]hexane derivatives (e.g., CAS 104234-94-8), which may influence binding to sterically constrained biological targets . Substitution patterns (e.g., aminomethyl vs. dimethylamino groups) significantly alter electronic properties.

Pharmacological Relevance :

  • The ethyl ester group in the target compound improves lipophilicity compared to methyl esters (e.g., CAS 135908-43-9), which may enhance bioavailability in vivo .
  • Complex analogs like CAS 1146699-66-2 demonstrate how functionalization (e.g., fluoropyrrolidine) can shift activity toward specific targets (e.g., antidiabetic effects via γ-secretase inhibition) .

Synthetic Accessibility :

  • The target compound shares synthetic pathways with other bicyclo[2.2.2]octane derivatives, such as amidation/esterification of preformed bicyclic amines (e.g., evidence from CAS 135908-33-7 synthesis) .
  • Recrystallization from n-hexane/iPr₂O (as in ) is a common purification method for similar bicyclic esters .

Commercial Availability: this compound is supplied by multiple vendors (e.g., Ramidus AB, BioSpectra), indicating its industrial relevance as a building block .

Biological Activity

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride, also known by its CAS number 54829-95-7, is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H22ClNO2
  • Molecular Weight : 247.76 g/mol
  • CAS Number : 54829-95-7
  • Solubility : Highly soluble in water (8.81 mg/ml) .

Pharmacological Activities

This compound exhibits several biological activities:

  • Anti-plasmin Activity : The compound has been noted for its ability to inhibit plasmin, an enzyme involved in the breakdown of fibrin in blood clots, suggesting potential applications in thrombolytic therapy .
  • Antitumoral Properties : Research indicates that derivatives of bicyclo[2.2.2]octane structures can serve as precursors for bioactive compounds, including antitumoral agents .
  • Enzyme Inhibition : The compound has been studied for its role in inhibiting various enzymes, which could be beneficial in treating diseases associated with enzyme overactivity .

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Starting Materials : Bicyclo[2.2.2]octane derivatives.
  • Reagents : Various acids and solvents such as methanol and hydrochloric acid.
  • Yield : Reports indicate yields of around 89% during synthesis .

Study on Antiplasmin Activity

A study highlighted the anti-plasmin activity of bicyclic compounds, noting that this compound displayed significant inhibition of plasmin activity in vitro, indicating its potential use in managing conditions related to abnormal clotting .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibition properties of bicyclic compounds, where it was found that derivatives including Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane exhibited effective inhibition against specific enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders .

Comparative Analysis of Biological Activities

Activity TypeEthyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylateOther Bicyclic Compounds
Anti-plasminYesVaries
AntitumoralYesYes
Enzyme InhibitionYesYes
SolubilityHighly solubleVaries

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